molecular formula C17H16FN3O B2959686 3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide CAS No. 2415553-96-5

3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide

Cat. No.: B2959686
CAS No.: 2415553-96-5
M. Wt: 297.333
InChI Key: PLQSHCFQNPZPJU-UHFFFAOYSA-N
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Description

3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide is a synthetic indole derivative intended for research use by qualified laboratory personnel. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many pharmacologically active compounds . Research into indole-based molecules similar to this compound has shown significant potential in various areas, including the development of novel antiplasmodial agents for malaria research . The molecular structure, which incorporates a 3-fluoropyridine carboxamide group linked to a tryptamine-like side chain, is designed to allow researchers to explore structure-activity relationships (SAR), particularly around the indole moiety and its substitution patterns . This product is provided for non-clinical, in-vitro research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O/c1-11-8-14(18)16(21-9-11)17(22)19-7-6-12-10-20-15-5-3-2-4-13(12)15/h2-5,8-10,20H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQSHCFQNPZPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)NCCC2=CNC3=CC=CC=C32)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The fluorine atom can be reduced to a hydrogen atom.

  • Substitution: The carboxamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like ammonia or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Fluoroalkanes.

  • Substitution: Amides or amines.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The indole moiety is known for its biological activity, and this compound can be used in studies related to cell biology and biochemistry.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Placement : Fluorine at position 3 on pyridine (target) vs. position 5 in thiazole-linked analogs .
  • Linker Diversity : The target uses a carboxamide-linked indole-ethyl group, whereas analogs employ thiazole-methyl or fluorophenyl moieties .
  • Core Heterocycles : Pyridine (target) vs. furopyridine () or pyrrolidone () scaffolds .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable, inferences can be drawn from analogs:

Property Target Compound (Inferred) 5-fluoro-N-(thiazole-methyl)pyridin-3-amine 4-(4-fluorobenzoyl)-indole-ethyl-pyrrolidone
Molecular Weight ~355 g/mol 237 g/mol 456 g/mol
LogP (Lipophilicity) ~3.5 (moderate) 2.1 4.2
Hydrogen Bond Donors 2 (indole NH, carboxamide NH) 1 2
Metabolic Stability High (due to 3-F) Moderate Low (ester group)

Key Findings :

  • The target’s fluorine and methyl groups likely enhance metabolic stability compared to ester-containing analogs (e.g., ) .
  • The indole-ethyl moiety increases molecular weight and lipophilicity relative to simpler pyridine-thiazole derivatives .

Research Implications and Gaps

  • Binding Interactions : The indole-ethyl group may mimic tryptophan-derived ligands in biological systems, akin to adenylated IAA analogs () .
  • Limitations: No direct biological data exists for the target compound; comparisons rely on structural extrapolation.
  • Future Directions : Computational modeling (e.g., docking studies) could predict target engagement, while synthetic optimization might improve solubility or potency.

Biological Activity

3-fluoro-N-[2-(1H-indol-3-yl)ethyl]-5-methylpyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16FN3O
  • Molecular Weight : 297.3268 g/mol
  • CAS Number : 2415553-75-0
  • SMILES Notation : O=C(c1ncc(c(c1)C)F)NCCc1c[nH]c2c1cccc2

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes involved in cellular signaling pathways.

1. Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, studies have shown that it induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin in certain assays . The mechanism involves the activation of specific receptors that promote cell proliferation and inhibit apoptosis, which is critical in tumor progression.

2. Neurological Effects

The compound has also been investigated for its potential effects on neurological disorders. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases. Activation of these receptors may enhance synaptic plasticity and improve memory functions, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound has an IC50 value in the micromolar range against various cancer cell lines, indicating significant cytotoxic effects .
  • Receptor Binding Studies :
    • Binding affinity assays revealed that the compound shows high affinity for M3 muscarinic receptors, which correlates with its observed biological activities in neuroprotection and cognitive enhancement .
  • Mechanistic Insights :
    • Molecular docking studies suggest that the compound’s structure allows for optimal interactions with target proteins, enhancing its efficacy as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50 (µM)Mechanism of Action
AnticancerFaDu Hypopharyngeal Cells5.0Induces apoptosis via receptor activation
NeurologicalM3 Muscarinic Receptors0.8Enhances synaptic plasticity

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